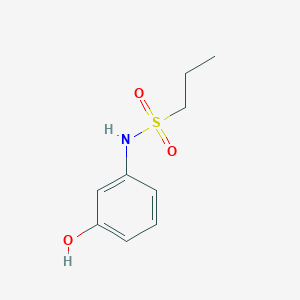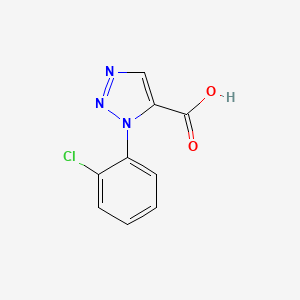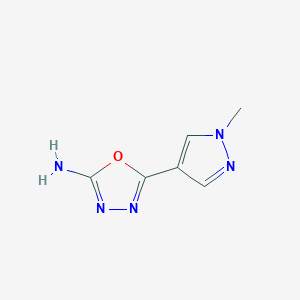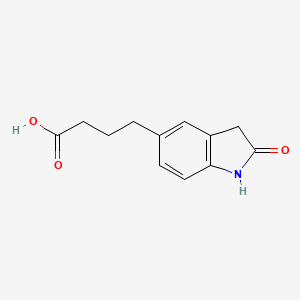
3-(2-chlorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one
Overview
Description
3-(2-Chlorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one, also known as chlorphenoxymethylchromone (CPMC), is a synthetic phenol derivative belonging to the class of compounds known as chromones. CPMC is a white crystalline powder that is soluble in organic solvents and has a wide range of applications in the fields of medicine and biochemistry. CPMC is used as a reagent in organic synthesis, and it has been shown to have antifungal, antiviral, and antibacterial properties. It has also been used in the synthesis of several drugs, including those used to treat cancer and AIDS.
Scientific Research Applications
Structural Analysis and Synthesis
The crystal structure of compounds closely related to 3-(2-chlorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one reveals intricate molecular configurations and intermolecular interactions. For example, studies have described the synthesis and crystal structures of various chromen-4-one derivatives, highlighting their potential as scaffolds for further chemical modifications (Manolov et al., 2008; Manolov, Morgenstern, & Hegetschweiler, 2012). These structures often feature hydrogen bonding and π-π stacking, which are crucial for the compound's stability and reactivity.
Potential Biological Activities
Several studies have synthesized and evaluated the biological activities of chromen-4-one derivatives, aiming at discovering new therapeutic agents. Notably, compounds structurally similar to 3-(2-chlorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one have been investigated for their antimicrobial, antioxidant, and anticancer properties. For instance, the synthesis and biological screening of various chromen-4-one derivatives have revealed significant antimicrobial and antioxidant activities, suggesting their potential as leads for developing new drugs (Hatzade et al., 2008; Al-ayed, 2011). Additionally, the anticancer potential of certain chromen-4-one derivatives against specific cancer cell lines has been demonstrated, offering insights into the design of novel anticancer agents (Singh et al., 2017).
Chemical Synthesis and Modification Techniques
Research has also focused on the chemical synthesis and modification of chromen-4-one derivatives, providing valuable methodologies for the production and functionalization of these compounds. Techniques such as cyclocondensation reactions, Michael addition, and choline hydroxide-catalyzed syntheses have been employed to generate a wide array of chromen-4-one derivatives with diverse biological activities (El‐Shaaer et al., 2012; Alonzi et al., 2014; Salari, Mosslemin, & Hassanabadi, 2016). These studies not only expand the chemical repertoire of chromen-4-one derivatives but also enhance our understanding of their potential applications in medicinal chemistry.
properties
IUPAC Name |
3-(2-chlorophenoxy)-7-hydroxy-2,8-dimethylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4/c1-9-13(19)8-7-11-15(20)17(10(2)21-16(9)11)22-14-6-4-3-5-12(14)18/h3-8,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXCEVDUXAGLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



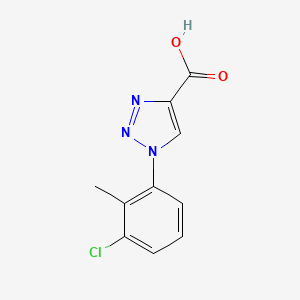


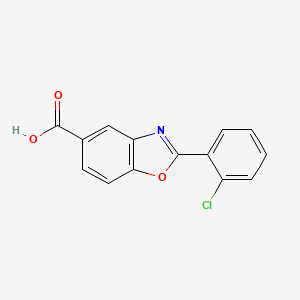
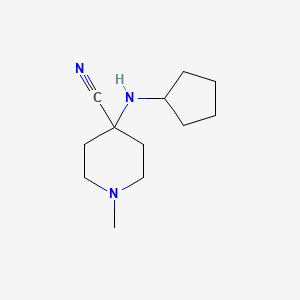
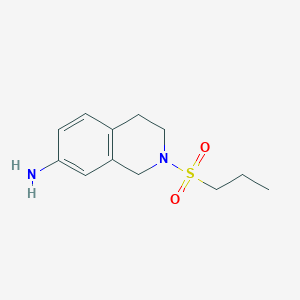
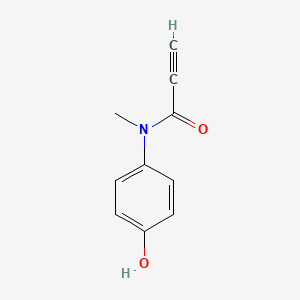
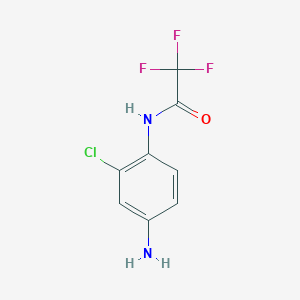

![4-Chloro-3-[(dimethylamino)methyl]aniline](/img/structure/B1414823.png)
